molecular formula C8H5Cl3O2 B3344223 Phenol, 2,3,4-trichloro-, acetate CAS No. 61925-89-1

Phenol, 2,3,4-trichloro-, acetate

Cat. No.: B3344223
CAS No.: 61925-89-1
M. Wt: 239.5 g/mol
InChI Key: PCXZOWRGWZCTLG-UHFFFAOYSA-N
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Description

Phenol, 2,3,4-trichloro-, acetate is an organic compound with the molecular formula C8H5Cl3O2 and a molecular weight of 239.483 It is a derivative of phenol, where three chlorine atoms are substituted at the 2, 3, and 4 positions, and an acetate group is attached to the phenolic oxygen

Preparation Methods

The synthesis of Phenol, 2,3,4-trichloro-, acetate typically involves the chlorination of phenol followed by esterification. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions.

For the esterification step, the chlorinated phenol is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to facilitate the formation of the acetate ester.

Chemical Reactions Analysis

Phenol, 2,3,4-trichloro-, acetate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms, which make the aromatic ring more susceptible to attack by nucleophiles.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the acetate group back to a hydroxyl group.

Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 2,3,4-trichloro-, acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Phenol, 2,3,4-trichloro-, acetate involves its interaction with molecular targets through electrophilic aromatic substitution. The chlorine atoms and acetate group influence the electron density of the aromatic ring, making it more reactive towards electrophiles. This reactivity is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

Phenol, 2,3,4-trichloro-, acetate can be compared with other chlorinated phenols and their derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(2,3,4-trichlorophenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-4(12)13-6-3-2-5(9)7(10)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXZOWRGWZCTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210960
Record name Phenol, 2,3,4-trichloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61925-89-1
Record name Phenol, 2,3,4-trichloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3,4-trichloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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